CM-675

Description

Properties

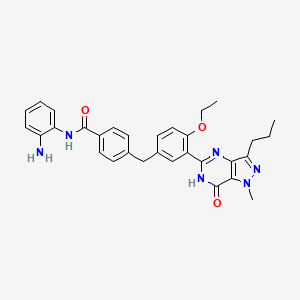

Molecular Formula |

C31H32N6O3 |

|---|---|

Molecular Weight |

536.6 g/mol |

IUPAC Name |

N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-5-yl)phenyl]methyl]benzamide |

InChI |

InChI=1S/C31H32N6O3/c1-4-8-25-27-28(37(3)36-25)31(39)35-29(34-27)22-18-20(13-16-26(22)40-5-2)17-19-11-14-21(15-12-19)30(38)33-24-10-7-6-9-23(24)32/h6-7,9-16,18H,4-5,8,17,32H2,1-3H3,(H,33,38)(H,34,35,39) |

InChI Key |

IUKGCTNFPZAWGC-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CM675; CM 675; CM-675 |

Origin of Product |

United States |

Foundational & Exploratory

CM-675: A Technical Guide to a Novel Dual PDE5 and Class I HDAC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound CM-675 is a novel small molecule that acts as a potent and selective dual inhibitor of phosphodiesterase 5 (PDE5) and class I histone deacetylases (HDACs). With potential therapeutic applications in neurodegenerative disorders, particularly Alzheimer's disease, this compound has demonstrated the ability to engage its targets within the central nervous system (CNS) and modulate key cellular signaling pathways associated with memory and synaptic plasticity. This technical guide provides a comprehensive overview of the currently available data on this compound, including its mechanism of action, quantitative biochemical and cellular activity, and a summary of its preclinical profile. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and development of this promising compound.

Introduction

The multifactorial nature of neurodegenerative diseases, such as Alzheimer's, necessitates the development of therapeutic agents that can address multiple pathological mechanisms. A promising strategy involves the simultaneous inhibition of phosphodiesterase 5 (PDE5) and histone deacetylases (HDACs). Inhibition of PDE5 leads to an increase in intracellular levels of cyclic guanosine monophosphate (cGMP), a second messenger crucial for synaptic plasticity and memory. Concurrently, inhibition of class I HDACs results in the hyperacetylation of histones and other proteins, leading to a more open chromatin structure and the transcriptional activation of genes involved in learning and memory.

This compound has emerged from a drug discovery program aimed at developing dual-target inhibitors for the treatment of Alzheimer's disease. This compound, also identified in scientific literature as compound 29a , has been characterized as a potent inhibitor of both PDE5 and HDAC1, with a favorable selectivity profile and evidence of target engagement in the CNS.

Mechanism of Action

This compound exerts its biological effects through the dual inhibition of two distinct enzyme classes:

-

Phosphodiesterase 5 (PDE5): By inhibiting PDE5, this compound prevents the degradation of cGMP. The resulting increase in cGMP levels activates protein kinase G (PKG), which in turn phosphorylates various downstream targets. A key substrate of PKG is the cAMP response element-binding protein (CREB), a transcription factor that plays a pivotal role in the formation of long-term memory.[1]

-

Class I Histone Deacetylases (HDACs): this compound selectively inhibits class I HDACs (primarily HDAC1 and HDAC2). This inhibition leads to an increase in the acetylation of lysine residues on the N-terminal tails of histone proteins. Histone hyperacetylation results in a more relaxed chromatin structure, facilitating the access of transcription factors, such as CREB, to gene promoters and enhancing the expression of genes associated with synaptic plasticity and cognitive function.[1][2]

The synergistic action of PDE5 and class I HDAC inhibition by this compound is hypothesized to restore cognitive function in the context of neurodegenerative disease.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Biochemical Activity

| Target | IC50 (nM) | Assay Conditions |

| PDE5A | 114 | 30-minute pre-incubation |

| HDAC1 | 673 | 30-minute pre-incubation |

| HDAC1 | 180 | 4-hour pre-incubation |

| HDAC1 | 69 | 6-hour pre-incubation |

| HDAC2 | - | Significant time-dependent inhibition |

| HDAC6 | >10-fold selectivity over HDAC1 | - |

Data sourced from[1][2]. The time-dependent inhibition of HDAC1 suggests a slow-binding mechanism.

Table 2: Cellular Activity and Preclinical Profile

| Parameter | Observation | Concentration/Dose |

| Cellular Acetylation (AcH3K9) | Significant increase | 26-100 nM |

| Cellular CREB Phosphorylation (pCREB) | Significant increase | 26-100 nM |

| Cytotoxicity | Low | - |

| ADME-Tox Profile | Adequate | - |

| In Vivo Target Engagement (CNS) | Histone acetylation and pCREB | - |

Data sourced from[1].

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the characterization of dual PDE5/HDAC inhibitors like this compound.

PDE5 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against human recombinant PDE5A1.

Materials:

-

Human recombinant PDE5A1 enzyme

-

cGMP substrate

-

Snake venom nucleotidase

-

Inorganic phosphate detection reagent (e.g., BIOMOL Green)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM MgCl2)

-

This compound (serial dilutions)

-

96-well microplate

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the PDE5A1 enzyme to each well, followed by the addition of the various concentrations of this compound or vehicle control.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the cGMP substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding snake venom nucleotidase, which will hydrolyze the resulting GMP to guanosine and inorganic phosphate.

-

Incubate for a further 10 minutes at 37°C.

-

Add the inorganic phosphate detection reagent (BIOMOL Green) and incubate for 20 minutes at room temperature.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

HDAC Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against class I HDACs (e.g., HDAC1).

Materials:

-

Human recombinant HDAC1 enzyme

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

-

Developer solution (containing Trichostatin A to stop the reaction and a lysine developer)

-

Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound (serial dilutions)

-

96-well black microplate

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well black plate, add the HDAC1 enzyme to each well.

-

Add the various concentrations of this compound or vehicle control to the wells.

-

Pre-incubate the enzyme and inhibitor for a specified duration (e.g., 30 minutes, 4 hours, 6 hours) at 37°C to assess time-dependent inhibition.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for 15 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Western Blot for Cellular Target Engagement

Objective: To assess the effect of this compound on histone acetylation (AcH3K9) and CREB phosphorylation (pCREB) in a cellular context.

Materials:

-

Cell line (e.g., SH-SY5Y neuroblastoma cells)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-acetyl-Histone H3 (Lys9), anti-phospho-CREB (Ser133), anti-total Histone H3, anti-total CREB, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Culture cells to a suitable confluency.

-

Treat the cells with various concentrations of this compound (e.g., 26-100 nM) or vehicle control for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of acetylated histone H3 and phosphorylated CREB to their respective total protein levels and the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its characterization.

Caption: Proposed signaling pathway of this compound.

References

In-Depth Technical Guide: The Mechanism of Action of CM-675

For Researchers, Scientists, and Drug Development Professionals

Abstract

CM-675 is a potent, dual-action small molecule inhibitor targeting phosphodiesterase 5 (PDE5) and Class I histone deacetylases (HDACs), with a primary focus on HDAC1. This targeted polypharmacology is designed to address the complex pathophysiology of neurodegenerative diseases, particularly Alzheimer's disease. By concurrently modulating two distinct signaling pathways, this compound aims to restore synaptic plasticity, enhance cognitive function, and provide neuroprotection. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream signaling effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Dual Inhibition of PDE5 and HDAC1

This compound exerts its therapeutic potential through the simultaneous inhibition of two key enzymes:

-

Phosphodiesterase 5 (PDE5): An enzyme that specifically degrades cyclic guanosine monophosphate (cGMP).

-

Histone Deacetylase 1 (HDAC1): A Class I HDAC that removes acetyl groups from histones and other proteins, leading to chromatin condensation and transcriptional repression.

The dual inhibitory activity of this compound leads to a synergistic effect on downstream signaling pathways crucial for neuronal function and survival.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against its primary targets has been quantified through in vitro enzymatic assays.

| Target | IC50 (nM) |

| PDE5A | 114[1] |

| HDAC1 | 673[1] |

Table 1: In vitro inhibitory potency of this compound against PDE5A and HDAC1.

Signaling Pathways and Cellular Responses

The dual inhibition of PDE5 and HDAC1 by this compound initiates a cascade of downstream molecular events that converge to produce its neuroprotective and cognitive-enhancing effects.

PDE5 Inhibition and the cGMP-CREB Pathway

Inhibition of PDE5 by this compound prevents the degradation of cGMP, leading to its accumulation in neuronal cells. Elevated cGMP levels activate Protein Kinase G (PKG), which in turn phosphorylates the cAMP response element-binding protein (CREB) at Ser133. Phosphorylated CREB (pCREB) is a critical transcription factor that promotes the expression of genes involved in synaptic plasticity, learning, and memory.[1]

HDAC1 Inhibition and Histone Acetylation

By inhibiting HDAC1, this compound prevents the removal of acetyl groups from histone proteins, particularly at lysine residues such as Histone H3 Lysine 9 (H3K9). This leads to a more open chromatin structure (euchromatin), facilitating the access of transcription factors, including pCREB, to gene promoters. The resulting increase in histone acetylation (AcH3K9) enhances the transcription of genes associated with neuronal health and cognitive function.[1]

In Vivo Target Engagement

Preclinical studies have demonstrated that this compound effectively engages its targets in the central nervous system (CNS). Administration of this compound leads to measurable increases in histone acetylation and CREB phosphorylation in the brain, confirming its ability to cross the blood-brain barrier and exert its mechanism of action in the target organ.[1]

Experimental Protocols

The following sections provide an overview of the methodologies employed to characterize the mechanism of action of this compound.

In Vitro Enzyme Inhibition Assays

-

Principle: A fluorescence polarization (FP)-based assay is used to measure the inhibition of recombinant human PDE5A1. The assay relies on the change in polarization of a fluorescently labeled cGMP substrate upon its hydrolysis by PDE5.

-

Protocol Outline:

-

Prepare serial dilutions of this compound.

-

In a microplate, add the diluted compound, recombinant PDE5A1 enzyme, and a fluorescently labeled cGMP substrate.

-

Incubate the plate to allow for the enzymatic reaction.

-

Stop the reaction and measure the fluorescence polarization using a microplate reader.

-

Calculate the percent inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

-

Principle: A fluorometric assay is used to measure the inhibition of recombinant human HDAC1. The assay utilizes a substrate that, upon deacetylation by HDAC1 and subsequent development, releases a fluorescent product.

-

Protocol Outline:

-

Prepare serial dilutions of this compound.

-

In a microplate, incubate the diluted compound with recombinant HDAC1 enzyme and an acetylated fluorogenic substrate.

-

After incubation, add a developer solution to release the fluorophore from the deacetylated substrate.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value.

-

Cellular Assays

-

Principle: Western blotting is used to detect the levels of acetylated histone H3 at lysine 9 (AcH3K9) in cell lysates following treatment with this compound.

-

Protocol Outline:

-

Culture neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells).

-

Treat the cells with various concentrations of this compound for a specified duration.

-

Lyse the cells and extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for AcH3K9, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize to a loading control (e.g., total histone H3 or GAPDH).

-

-

Principle: Western blotting is employed to measure the levels of phosphorylated CREB at Ser133 in cell lysates after treatment with this compound.

-

Protocol Outline:

-

Culture neuronal cells as described above.

-

Treat the cells with this compound at different concentrations and for various time points.

-

Prepare cell lysates and perform SDS-PAGE and western blotting as described for the histone acetylation assay.

-

Probe the membrane with a primary antibody specific for pCREB (Ser133).

-

Use an HRP-conjugated secondary antibody and ECL for detection and quantification. Normalize to total CREB levels.

-

Conclusion

This compound is a novel dual inhibitor of PDE5 and HDAC1 that demonstrates a clear and synergistic mechanism of action. By elevating cGMP levels to activate the CREB signaling pathway and concurrently increasing histone acetylation to enhance gene transcription, this compound addresses key molecular deficits associated with neurodegenerative diseases. The preclinical data, supported by robust in vitro and cellular experimental protocols, provide a strong rationale for its further development as a potential therapeutic agent for Alzheimer's disease and other neurological disorders characterized by synaptic dysfunction and cognitive decline.

References

No Publicly Available Information on the Discovery and Synthesis of "CM-675"

Despite a comprehensive search of publicly available scientific and technical databases, no specific information could be found regarding a compound or drug designated as "CM-675." This suggests that "this compound" may be an internal project code, a compound that has not yet been publicly disclosed in scientific literature or at conferences, or a designation that is not widely recognized in the public domain.

The search for "this compound discovery" and "this compound synthesis" yielded a range of unrelated results, including references to the chemical element Curium (Cm), course codes for clinical research studies, product numbers for commercial goods, and various scientific publications that do not mention a compound with this specific identifier.

Without any foundational information on the chemical structure, biological target, or therapeutic area of "this compound," it is not possible to provide an in-depth technical guide on its discovery, synthesis, mechanism of action, or associated experimental protocols as requested.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to consult internal documentation, publications from the originating institution, or presentations at scientific conferences where such information might be disclosed for the first time. As of the current date, no public records match the query for "this compound."

An In-Depth Technical Guide to the Biological Targets Associated with "675": p-Ser-675-β-catenin and miR-675

Disclaimer: The term "CM-675" does not correspond to a clearly identifiable biological target in the public scientific literature. This guide provides an in-depth analysis of two prominent biological entities where the number "675" is of critical significance: the phosphorylation of β-catenin at serine 675 (p-Ser-675-β-catenin) and microRNA-675 (miR-675). These represent the most relevant interpretations of the query based on available research.

Part 1: The Biological Target: Phosphorylation of β-catenin at Serine 675 (p-Ser-675-β-catenin)

Core Concept

β-catenin is a multifunctional protein involved in both cell-cell adhesion and gene transcription as a key downstream effector of the Wnt signaling pathway.[1] Its stability and nuclear localization are tightly regulated, often through a series of phosphorylation events. Phosphorylation of β-catenin at serine 675 (Ser-675) by Protein Kinase A (PKA) is a significant regulatory mechanism that stabilizes the protein.[2][3][4] This stabilization occurs through the inhibition of its ubiquitination, leading to its accumulation and enhanced transcriptional activity.[2][3] This pathway is distinct from the canonical Wnt pathway's regulation of β-catenin via GSK-3β-mediated phosphorylation and subsequent degradation.[4]

The phosphorylation of β-catenin at Ser-675 has been implicated in the pathogenesis of Congenital Hepatic Fibrosis (CHF), where it contributes to increased cholangiocyte motility.[5]

Signaling Pathway of p-Ser-675-β-catenin

The signaling cascade leading to the phosphorylation of β-catenin at Ser-675 and its subsequent nuclear translocation and activity is initiated by an increase in intracellular cyclic AMP (cAMP).

-

Activation of PKA: Elevated cAMP levels, which can be induced by agents like forskolin, activate cAMP-dependent Protein Kinase A (PKA).

-

Phosphorylation of β-catenin: Activated PKA directly phosphorylates β-catenin at the Ser-675 residue.[2][3][4]

-

Stabilization of β-catenin: This phosphorylation event inhibits the ubiquitination of β-catenin, preventing its degradation by the proteasome.[2][3]

-

Rac-1 Activation: Concurrently, the cAMP/PKA pathway can also stimulate the activity of the Rho-GTPase, Rac-1.[5]

-

Nuclear Translocation: The nuclear translocation of p-Ser-675-β-catenin is dependent on the activity of Rac-1.[5]

-

Transcriptional Activation: Once in the nucleus, p-Ser-675-β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to promote the expression of target genes.[2][3] This binding is enhanced by the phosphorylation at Ser-675, which promotes the interaction with the transcriptional coactivator CREB-binding protein (CBP).[4][6]

Quantitative Data

| Parameter | Condition | Observation | Reference |

| pSer675-β-catenin Expression | Baseline in Pkhd1del4/del4 cholangiocytes | Significantly higher compared to Wild Type. | [5] |

| β-catenin Transcriptional Activity | Baseline in Pkhd1del4/del4 cholangiocytes | Significantly higher compared to Wild Type. | [5] |

| PKA Stimulation | Forskolin (10μM) treatment | Further enhanced β-catenin transcriptional activity. | [7] |

| PKA Inhibition | PKI (1μM) treatment | Significantly reduced the expression of pSer675-β-catenin. | [7] |

| Cell Migration | Pkhd1del4/del4 cholangiocytes | Significantly higher and inhibited by PKI, β-catenin siRNA, and a Rac-1 inhibitor. | [7] |

Experimental Protocols

This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T or cholangiocytes) in 96-well plates.

-

Co-transfect cells with either the TOPFlash (containing wild-type TCF binding sites) or FOPFlash (containing mutated TCF binding sites, as a negative control) reporter plasmid, along with a Renilla luciferase plasmid (for normalization of transfection efficiency).[8]

-

-

Treatment:

-

After 24 hours, treat the cells with the desired compounds (e.g., Forskolin to stimulate, PKI to inhibit).

-

-

Cell Lysis:

-

After the desired incubation period (e.g., 24-48 hours), wash the cells with PBS and lyse them using a suitable lysis buffer.

-

-

Luciferase Assay:

-

Use a dual-luciferase reporter assay system to measure both Firefly (from TOP/FOPFlash) and Renilla luciferase activity in the cell lysates using a luminometer.

-

-

Data Analysis:

-

Calculate the ratio of TOPFlash to FOPFlash luciferase activity, normalized to the Renilla luciferase activity. An increase in the TOP/FOP ratio indicates an increase in β-catenin transcriptional activity.[8]

-

This assay is used to quantify cell migration towards a chemoattractant.

-

Chamber Preparation:

-

Cell Seeding:

-

Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

-

Seed the cells in serum-free medium in the upper chamber.[11]

-

-

Incubation:

-

Incubate the chambers for a sufficient time to allow for cell migration (e.g., 20 hours).[11]

-

-

Cell Staining and Quantification:

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a stain like crystal violet.[11]

-

Count the number of migrated cells under a microscope.

-

This technique is used to specifically inhibit the expression of β-catenin to study its functional role.

-

siRNA Transfection:

-

Incubation:

-

Validation of Knockdown:

-

Confirm the reduction in β-catenin expression at both the mRNA (by RT-qPCR) and protein (by Western blot) levels.[13]

-

-

Functional Assays:

-

Perform functional assays (e.g., cell migration, proliferation) to assess the phenotypic effects of β-catenin knockdown.

-

Part 2: The Biological Target: microRNA-675 (miR-675)

Core Concept

MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression post-transcriptionally. miR-675 has been identified as an oncogenic miRNA in several cancers, including glioma.[14] It is derived from the long non-coding RNA H19.[15][16] In glioma, miR-675 promotes cell proliferation and motility by negatively regulating the expression of the tumor suppressor gene, Retinoblastoma 1 (RB1).[14]

Mechanism of Action and Signaling Pathway of miR-675

The primary mechanism of action of miR-675 in glioma is through the post-transcriptional silencing of its target, RB1.

-

Expression of miR-675: The expression of miR-675 is often upregulated in glioma tissues, particularly in high-grade gliomas.[16]

-

Binding to RB1 mRNA: miR-675 binds to the 3' untranslated region (3' UTR) of the RB1 mRNA.

-

Inhibition of RB1 Translation: This binding leads to the degradation of the RB1 mRNA or the inhibition of its translation, resulting in reduced levels of the RB1 protein.

-

Promotion of Cell Proliferation and Motility: RB1 is a key regulator of the cell cycle. By downregulating RB1, miR-675 promotes the transition from the G1 to the S phase of the cell cycle, leading to increased cell proliferation. The downregulation of RB1 also contributes to increased cell migration and invasion.[14]

Quantitative Data

| Parameter | Condition | Observation | Reference |

| miR-675 Expression | High-grade glioma tissues | Significantly higher expression compared to low-grade glioma. | [16] |

| Correlation | Glioma tissues | A significant positive correlation between H19 and miR-675 expression. | [15][16] |

| RB1 Expression | Glioma tissues and cell lines | Negatively correlated with miR-675-5p expression at both mRNA and protein levels. | [14] |

| Clinical Association | Glioma patients | Deregulation of the miR-675-5p-RB1 axis is associated with advanced WHO grade. | [14] |

Experimental Protocols

This assay is used to confirm the direct interaction between miR-675 and the 3' UTR of the RB1 mRNA.

-

Plasmid Construction:

-

Clone the 3' UTR of the RB1 gene containing the predicted miR-675 binding site downstream of a luciferase reporter gene in a suitable vector.

-

Create a mutant version of this plasmid where the miR-675 binding site is mutated as a negative control.

-

-

Cell Culture and Transfection:

-

Co-transfect cells with the luciferase reporter plasmid (either wild-type or mutant) and either a miR-675 mimic or a negative control miRNA. A Renilla luciferase plasmid is also co-transfected for normalization.

-

-

Cell Lysis and Luciferase Assay:

-

After 24-48 hours, lyse the cells and perform a dual-luciferase assay as described previously.

-

-

Data Analysis:

-

A significant decrease in luciferase activity in cells co-transfected with the wild-type RB1 3' UTR reporter and the miR-675 mimic (but not with the mutant reporter) confirms that RB1 is a direct target of miR-675.

-

This method is used for the sensitive and specific quantification of mature miR-675 levels.

-

RNA Extraction:

-

Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol).

-

-

Reverse Transcription (RT):

-

Perform reverse transcription using a specific stem-loop RT primer for miR-675 to generate cDNA. This provides higher specificity for the mature miRNA.

-

-

Real-Time PCR:

-

Perform real-time PCR using a forward primer specific for miR-675 and a universal reverse primer, along with a suitable detection chemistry (e.g., SYBR Green or a TaqMan probe).

-

-

Data Analysis:

-

Normalize the expression of miR-675 to a suitable endogenous control (e.g., U6 snRNA). Calculate the relative expression using the ΔΔCt method.

-

This assay measures the ability of glioma cells to invade through a basement membrane matrix.

-

Chamber Preparation:

-

Use a transwell insert with a porous membrane (e.g., 8-μm pores).

-

Coat the upper surface of the membrane with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix.[17]

-

-

Cell Seeding:

-

Seed glioma cells (previously transfected with a miR-675 mimic, inhibitor, or controls) in serum-free medium in the upper chamber.

-

Add a chemoattractant to the lower chamber.

-

-

Incubation:

-

Incubate for a sufficient time to allow for invasion (e.g., 20 hours).[17]

-

-

Quantification:

-

Remove non-invading cells from the upper surface.

-

Fix, stain, and count the invading cells on the lower surface of the membrane. An increase in the number of invading cells upon miR-675 overexpression would indicate its role in promoting invasion.

-

References

- 1. SignalSilence® beta-Catenin siRNA I | Cell Signaling Technology [cellsignal.com]

- 2. Phosphorylation of β-Catenin by Cyclic AMP-Dependent Protein Kinase Stabilizes β-Catenin through Inhibition of Its Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation of beta-catenin by cyclic AMP-dependent protein kinase stabilizes beta-catenin through inhibition of its ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphorylation of beta-catenin by cyclic AMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PKA dependent p-Ser-675β-catenin, a novel signaling defect in a mouse model of Congenital Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation-Dependent Regulation of WNT/Beta-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jcancer.org [jcancer.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 11. 4.9. Boyden-chamber Cell Migration Assay [bio-protocol.org]

- 12. media.cellsignal.com [media.cellsignal.com]

- 13. Knockdown of β-catenin by siRNA influences proliferation, apoptosis and invasion of the colon cancer cell line SW480 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MicroRNA-675 promotes glioma cell proliferation and motility by negatively regulating retinoblastoma 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Long Non-Coding RNA H19 Promotes Glioma Cell Invasion by Deriving miR-675 | PLOS One [journals.plos.org]

- 16. Long Non-Coding RNA H19 Promotes Glioma Cell Invasion by Deriving miR-675 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PPFIBP1 induces glioma cell migration and invasion through FAK/Src/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of CM-675: A Dual Inhibitor of PDE5 and Class I HDACs

For Researchers, Scientists, and Drug Development Professionals

CM-675 has emerged as a significant small molecule of interest in neurodegenerative disease research, particularly for Alzheimer's disease. Its unique dual-inhibitory action against phosphodiesterase 5 (PDE5) and class I histone deacetylases (HDACs) presents a multi-faceted approach to tackling complex pathologies. This technical guide provides an in-depth overview of the in vitro studies that have characterized the activity and mechanism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its targeted signaling pathways.

Quantitative Data Summary

The in vitro inhibitory activity of this compound against its primary targets has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings, providing a clear comparison of its potency.

| Target | IC50 (nM) | Assay Type | Notes |

| PDE5 | 114 | Biochemical Assay | Inhibition of phosphodiesterase 5 activity. |

| HDAC1 | 673 | Biochemical Assay | Inhibition of histone deacetylase 1 activity, time-dependent. |

Table 1: Inhibitory Potency of this compound against PDE5 and HDAC1. [1]

The inhibitory effect of this compound on class I HDACs has been shown to be time-dependent, a crucial factor in understanding its cellular activity.

| Target | Pre-incubation Time | IC50 (nM) |

| HDAC1 | 30 min | 673 |

| HDAC1 | 4 hours | 180 |

| HDAC1 | 6 hours | 69 |

Table 2: Time-Dependent Inhibition of HDAC1 by this compound. [1]

This time-dependent increase in potency, particularly against HDAC1, suggests a mechanism that may involve a conformational change in the enzyme upon binding or a slow-binding kinetic profile. A similar significant time-dependent effect was also observed for HDAC2.[1]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by modulating two distinct but interconnected signaling pathways: the cGMP pathway through PDE5 inhibition and the regulation of gene expression through HDAC inhibition.

PDE5 Inhibition and the cGMP Pathway

By inhibiting PDE5, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), which in turn can phosphorylate various downstream targets. In the context of neurodegeneration, this can promote synaptic plasticity, enhance memory function, and increase cerebral blood flow.

References

Technical Guide: Safety and Toxicity Profile of CM-675

Disclaimer: Publicly available information on a compound designated "CM-675" is not available. This document has been constructed using data for the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib , as a representative example to fulfill the structural and content requirements of this guide. All data, pathways, and protocols detailed below pertain to Osimertinib and are intended to serve as a template for the evaluation of a novel compound like this compound.

Executive Summary

This guide provides a comprehensive overview of the non-clinical and clinical safety and toxicity profile of Osimertinib, a potent and irreversible inhibitor of EGFR, particularly effective against sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2][3][4] The document covers key findings from toxicology studies, summarizes adverse events reported in major clinical trials, and details the experimental protocols used to generate this data. The primary mechanism of action involves covalent binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR, leading to the inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival.[1][2][3]

Non-Clinical Safety and Toxicology

Non-clinical studies in mice, rats, and dogs have been conducted to characterize the toxicological profile of Osimertinib.[5] The major target organs for toxicity were consistent with the inhibition of EGFR and included the gastrointestinal tract, skin, and eyes.[6]

Safety Pharmacology

In vivo safety pharmacology studies investigated the effects of Osimertinib on vital functions. While some equivocal findings of decreased cardiac contractility were noted in dogs and guinea pigs, the overall toxicities were in line with those observed for other approved EGFR inhibitors.[5] A pharmacokinetic/pharmacodynamic analysis suggested a potential for concentration-dependent QTc interval prolongation.[4]

General Toxicology

Repeat-dose toxicology studies were conducted in animal models. The observed toxicities were consistent with the known effects of EGFR inhibition.[5] Two primary active metabolites, AZ7550 and AZ5104, were identified in human plasma at levels approximately 10% of the parent compound.[4][5] Both metabolites were present at sufficient levels in the animal models used for toxicological assessment.[5]

Genotoxicity and Carcinogenicity

Osimertinib was found to be negative in all in vitro and in vivo assays for genotoxicity.[5] Carcinogenicity studies have not been reported in the provided search results.

Reproductive and Developmental Toxicology

Osimertinib treatment in male rats for 65 days was associated with decreases in male fertility, characterized by increased pre-implantation loss in untreated females. These effects occurred at exposures approximately half of those observed in humans at the recommended 80 mg dose.[5]

Clinical Safety and Adverse Event Profile

The clinical safety of Osimertinib has been extensively evaluated in multiple trials, including the notable FLAURA and AURA series of studies.[1][7][8] The majority of adverse reactions were Grade 1 or 2 in severity.[9]

Summary of Common Adverse Reactions

The most frequently reported adverse reactions (≥20%) in patients receiving Osimertinib monotherapy include diarrhea, rash, nail toxicity, and dry skin.[7][9][10][11]

Table 1: Most Common Adverse Reactions (All Grades) with Osimertinib Monotherapy

| Adverse Reaction | Frequency (%) |

| Diarrhea | 40 - 60%[7][12] |

| Rash (grouped terms) | 39 - 59%[7][12] |

| Nail Toxicity (e.g., Paronychia) | 22 - 39%[7][10] |

| Dry Skin (Xerosis) | 23 - 38%[7][10] |

| Stomatitis | 29%[7] |

| Decreased Appetite | 24%[7] |

| Cough | 22%[7] |

| Nausea | 20%[7] |

Table 2: Common Grade ≥3 Adverse Events with Osimertinib

| Adverse Reaction | Frequency (%) |

| Thromboembolic Events | 7.3%[12] |

| Anemia | 5%[7] |

| Cutaneous Toxicity | 5%[7] |

| Diarrhea | 4.9%[12] |

| Pneumonia/Interstitial Lung Disease (ILD) | 3 - 3.9%[7][9] |

| Arterial Thromboembolism | 2.4%[12] |

| Rash | 1 - 2.4%[10][12] |

Serious Adverse Reactions and Management

Serious adverse reactions of clinical interest include Interstitial Lung Disease (ILD)/Pneumonitis, QTc interval prolongation, and cardiomyopathy.[13]

-

Interstitial Lung Disease (ILD)/Pneumonitis: Occurred in approximately 3.9% of patients, with some cases being fatal.[4][9] Permanent discontinuation of the drug is required for diagnosed ILD/Pneumonitis.[9]

-

QTc Interval Prolongation: Osimertinib has been shown to cause a concentration-dependent prolongation of the QTc interval.[4]

-

Cardiomyopathy: A reduction in left ventricular ejection fraction has been observed.

Dose interruptions and reductions are employed to manage toxicities.[12][14] In one study, 23.2% of patients experienced a treatment interruption due to toxicities, with 6.1% permanently discontinuing the treatment.[12]

Experimental Protocols

In Vitro Kinase Assays

Objective: To determine the inhibitory potency (IC50) of the compound against wild-type and mutant forms of the EGFR kinase.

Methodology:

-

Protein Expression: Recombinant EGFR kinase domains (wild-type, L858R, Exon 19 deletion, T790M) are expressed and purified from an appropriate system (e.g., baculovirus-infected insect cells).

-

Kinase Reaction: The kinase reaction is typically performed in a 96- or 384-well plate format. Each well contains the purified kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Compound Incubation: The test compound (e.g., Osimertinib) is added in a range of concentrations (e.g., 10-point serial dilution).

-

Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using methods like time-resolved fluorescence resonance energy transfer (TR-FRET) or by measuring ATP depletion using a luminescent assay (e.g., Kinase-Glo®).

-

Data Analysis: The resulting data are plotted as percent inhibition versus compound concentration, and the IC50 value is calculated using a non-linear regression model. Osimertinib demonstrated high potency against mutant EGFR (IC50 <15 nM) and lower potency against wild-type EGFR (IC50: 480–1865 nM).[3]

Cell-Based Proliferation Assays

Objective: To assess the effect of the compound on the growth of cancer cell lines harboring specific EGFR mutations.

Methodology:

-

Cell Culture: Non-small cell lung cancer (NSCLC) cell lines with known EGFR statuses (e.g., H1975: L858R/T790M; PC-9: ex19del) are cultured under standard conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with the test compound across a range of concentrations for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT, MTS) or luminescent (e.g., CellTiter-Glo®) assay that quantifies metabolic activity or ATP content, respectively.

-

Data Analysis: The results are used to calculate the GI50 (concentration for 50% growth inhibition).

Clinical Trial Protocol (Example: FLAURA Study)

Objective: To compare the efficacy and safety of Osimertinib with a standard-of-care EGFR-TKI (gefitinib or erlotinib) in previously untreated patients with locally advanced or metastatic NSCLC with an EGFR mutation.[15]

Methodology:

-

Study Design: A randomized, double-blind, multicenter Phase III clinical trial.[15]

-

Patient Population: Patients with previously untreated, EGFR mutation-positive (exon 19 deletion or L858R) advanced NSCLC.[15]

-

Randomization: Patients are randomized (1:1) to receive either Osimertinib (80 mg once daily) or a standard TKI (gefitinib 250 mg or erlotinib 150 mg once daily).[15]

-

Endpoints:

-

Primary Endpoint: Progression-Free Survival (PFS).

-

Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), and safety.[15]

-

-

Safety Assessment: Adverse events are monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound (Osimertinib) on the EGFR signaling cascade.

Experimental Workflow Diagram

Caption: Workflow for a cell-based proliferation assay to determine compound potency.

References

- 1. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 2. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Adverse Events in Osimertinib Treatment for EGFR-Mutated Non-Small-Cell Lung Cancer: Unveiling Rare Life-Threatening Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The efficacy and safety of osimertinib in treating nonsmall cell lung cancer: A PRISMA-compliant systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety Profile of TAGRISSO® (osimertinib) for Metastatic EGFRm NSCLC [tagrissohcp.com]

- 10. Osimertinib: A Novel Dermatologic Adverse Event Profile in Patients with Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FDA Benefit‐Risk Assessment of Osimertinib for the Treatment of Metastatic Non‐Small Cell Lung Cancer Harboring Epidermal Growth Factor Receptor T790M Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. onclive.com [onclive.com]

- 13. Osimertinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. cancernetwork.com [cancernetwork.com]

- 15. tandfonline.com [tandfonline.com]

Technical Guide: Determination of the Solubility Profile of a Novel Compound

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: A Methodological Approach to Determining the Solubility of a Target Compound, exemplified for "CM-675"

Executive Summary

The solubility of a chemical entity is a critical physicochemical parameter that profoundly influences its biopharmaceutical properties, including absorption, distribution, and overall therapeutic efficacy. This technical guide outlines a comprehensive and standardized methodology for determining the solubility of a novel compound in a range of pharmaceutically and chemically relevant solvents. Due to the ambiguous identity of the compound designated "this compound" in public databases—with references pointing to a monoclonal antibody (Tremelimumab, also known as CP-675,206), a pharmaceutical formulation (Acetaminophen/Hydrocodone), and an industrial admixture—specific solubility data for a singular entity "this compound" cannot be provided. Instead, this document serves as a detailed protocol for researchers to establish a solubility profile for their compound of interest. The methodologies described herein are based on widely accepted scientific principles and practices in the field of pharmaceutical sciences.

Introduction

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a fundamental characteristic of any chemical compound. In drug discovery and development, poor aqueous solubility is a major hurdle, often leading to low bioavailability and erratic absorption. A comprehensive understanding of a compound's solubility in various solvents—both aqueous and organic—is therefore essential for formulation development, toxicity studies, and ensuring consistent biological activity.

This guide provides a detailed experimental protocol for determining the equilibrium solubility of a solid compound. It further illustrates a generalized workflow and a representative signaling pathway to fulfill the visualization requirements of a technical whitepaper.

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[1] It involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the saturated solution.

3.1. Materials and Equipment

-

Compound of interest (e.g., this compound)

-

A range of analytical grade solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Polyethylene Glycol 400 (PEG400))

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., DMSO or acetonitrile) at known concentrations to generate a calibration curve.

-

Sample Preparation: Add an excess amount of the solid compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Addition of Solvent: Add a known volume of the test solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[1]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the samples at a high speed.

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[1]

-

Quantification: Dilute the filtered saturated solution with a suitable mobile phase to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.[1]

-

Data Analysis: Calculate the solubility of the compound in each solvent using the concentration determined from the HPLC analysis and the dilution factor. Express the solubility in units such as mg/mL or µg/mL.

Data Presentation

As no specific quantitative data for a singular research compound "this compound" is publicly available, the following table serves as a template for presenting experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |

| Water | 25 | TBD | HPLC |

| Phosphate Buffered Saline (PBS) pH 7.4 | 37 | TBD | HPLC |

| 0.1 N Hydrochloric Acid (HCl) | 37 | TBD | HPLC |

| Dimethyl Sulfoxide (DMSO) | 25 | TBD | HPLC |

| Ethanol | 25 | TBD | HPLC |

| Methanol | 25 | TBD | HPLC |

| Acetonitrile | 25 | TBD | HPLC |

| Polyethylene Glycol 400 (PEG400) | 25 | TBD | HPLC |

| TBD: To Be Determined experimentally. |

Mandatory Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining equilibrium solubility.

Caption: Workflow for equilibrium solubility determination.

5.2. Representative Signaling Pathway

Given the ambiguity of "this compound," a specific signaling pathway cannot be delineated. The diagram below represents a generic receptor tyrosine kinase (RTK) signaling cascade, a common pathway targeted in drug development, to demonstrate the requested visualization capability. Signal transduction is the process by which a cell converts an extracellular signal into a cellular response.[2] These pathways are often initiated by the binding of a ligand to a cell surface receptor.[3][4]

Caption: A generic RTK signaling pathway.

Conclusion

While specific solubility data for a compound denoted as "this compound" remains elusive due to its ambiguous identification in the public domain, this guide provides a robust and detailed framework for researchers to determine this critical parameter for their compounds of interest. The presented shake-flask protocol, coupled with HPLC analysis, represents a gold standard for generating reliable equilibrium solubility data. Adherence to standardized methodologies is paramount for ensuring data quality and comparability across different studies and development phases. The provided templates for data presentation and workflow visualization are intended to aid in the clear and concise communication of experimental findings.

References

In-depth Technical Guide: Stability and Storage of Novel Research Compounds

Disclaimer: Extensive searches for a specific compound designated "CM-675" did not yield any relevant scientific or technical data. The information presented in this guide is therefore a generalized framework for assessing the stability and defining storage conditions for novel research compounds, intended for researchers, scientists, and drug development professionals. The placeholder "COMPOUND-X" will be used to denote a hypothetical novel compound.

Introduction to Stability and Storage of Novel Compounds

The stability of a novel compound is a critical determinant of its viability as a potential therapeutic agent. A comprehensive understanding of a compound's stability profile is essential for ensuring its safety, efficacy, and quality throughout the drug development lifecycle. This involves characterizing its intrinsic chemical and physical properties and its susceptibility to degradation under various environmental conditions. The data generated from stability studies are fundamental for establishing appropriate storage conditions, re-test periods, and shelf-life.

This guide outlines the key considerations and experimental approaches for evaluating the stability and defining the storage conditions for a novel research compound.

Quantitative Data Summary

For any novel compound, a systematic collection of stability data is crucial. The following tables provide a template for summarizing quantitative data obtained from stability studies on "COMPOUND-X."

Table 1: Summary of Forced Degradation Studies for COMPOUND-X

| Stress Condition | Duration | Temperature (°C) | Observations | Percent Degradation | Major Degradants Formed |

| Acid Hydrolysis (0.1 N HCl) | 7 days | 60 | Significant degradation | 25% | DX-A, DX-B |

| Base Hydrolysis (0.1 N NaOH) | 7 days | 60 | Rapid degradation | 45% | DX-C, DX-D |

| Oxidation (3% H₂O₂) | 7 days | 25 (Ambient) | Moderate degradation | 15% | DX-E |

| Thermal Degradation | 14 days | 80 | Minor degradation | 5% | DX-F |

| Photostability (ICH Q1B) | 10 days | 25 (Ambient) | Stable | <1% | None detected |

Table 2: Long-Term Stability Data for COMPOUND-X (Batch No. XYZ-001)

| Storage Condition | Time Point | Appearance | Assay (%) | Purity (%) | Degradation Products (%) |

| 5°C ± 3°C | Initial | White Powder | 99.8 | 99.9 | <0.1 |

| 3 Months | No Change | 99.5 | 99.8 | 0.1 | |

| 6 Months | No Change | 99.2 | 99.7 | 0.2 | |

| 12 Months | No Change | 98.9 | 99.5 | 0.3 | |

| 25°C ± 2°C / 60% RH ± 5% RH | Initial | White Powder | 99.8 | 99.9 | <0.1 |

| 3 Months | Slight Yellowing | 97.5 | 98.0 | 1.5 | |

| 6 Months | Yellow Powder | 95.2 | 96.1 | 3.2 | |

| 12 Months | Yellow-Brown Powder | 92.1 | 93.5 | 5.8 | |

| 40°C ± 2°C / 75% RH ± 5% RH | Initial | White Powder | 99.8 | 99.9 | <0.1 |

| 1 Month | Brownish Powder | 90.3 | 91.5 | 7.8 | |

| 3 Months | Dark Brown Solid | 85.1 | 86.7 | 12.5 | |

| 6 Months | Tarry substance | 78.4 | 80.2 | 18.9 |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable stability testing.

Forced Degradation Studies

Objective: To identify the likely degradation pathways of COMPOUND-X and to develop a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of COMPOUND-X in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate the solution at 60°C for 7 days. At specified time points (e.g., 1, 3, 7 days), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL for analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate the solution at 60°C for 7 days. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute to a final concentration of 100 µg/mL for analysis.

-

Oxidation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for 7 days. At specified time points, withdraw an aliquot and dilute to a final concentration of 100 µg/mL for analysis.

-

Thermal Degradation: Place a known quantity of solid COMPOUND-X in a controlled temperature oven at 80°C for 14 days. At specified time points, withdraw a sample, prepare a solution at a concentration of 100 µg/mL, and analyze.

-

Photostability: Expose solid COMPOUND-X to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be stored in the dark under the same temperature conditions. Analyze both the exposed and control samples.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution of mobile phases A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile). Use a photodiode array (PDA) detector to monitor the elution of the parent compound and any degradation products.

Long-Term Stability Testing

Objective: To establish the re-test period and recommend storage conditions for COMPOUND-X.

Methodology:

-

Sample Preparation: Place sufficient quantities of COMPOUND-X from a single batch into containers that are impermeable and inert.

-

Storage Conditions: Store the samples in calibrated stability chambers maintained at the following conditions:

-

Long-term: 5°C ± 3°C and 25°C ± 2°C / 60% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Schedule: Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).

-

Analysis: At each time point, analyze the samples for the following parameters:

-

Appearance: Visual inspection for any changes in color, form, or clarity.

-

Assay: Quantify the amount of COMPOUND-X using the validated stability-indicating HPLC method.

-

Purity: Determine the purity of the sample and quantify any degradation products using the same HPLC method.

-

Moisture Content: Determine the water content using Karl Fischer titration, if applicable.

-

Physical Properties: Assess any changes in critical physical properties such as particle size or crystal form (polymorphism) using appropriate techniques (e.g., microscopy, X-ray powder diffraction), if applicable.

-

Visualizations

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of a novel research compound.

Hypothetical Degradation Pathway of COMPOUND-X

Caption: Hypothetical degradation pathways of COMPOUND-X under stress conditions.

Conclusion and Recommendations

Based on the hypothetical data presented, COMPOUND-X exhibits significant degradation under basic, acidic, and oxidative conditions, and is also sensitive to elevated temperatures. It is, however, stable to light.

Recommended Storage Conditions: Based on the long-term stability data, COMPOUND-X should be stored in well-sealed, inert containers at refrigerated temperatures (5°C ± 3°C) and protected from moisture to ensure its stability for an extended period. Storage at room temperature is not recommended due to significant degradation observed over time.

This generalized guide provides a robust framework for approaching the stability and storage condition assessment for any new chemical entity. The specific experimental details and analytical methods must be tailored to the known properties of the compound .

Methodological & Application

CM-675 experimental protocol for cell culture

Application Notes: CM-675

Introduction

This compound is a novel, potent, and selective small-molecule inhibitor targeting the mTORC1 signaling pathway. The mammalian target of rapamycin (mTOR) is a critical kinase that integrates signals from various growth factors and nutrients to regulate cell growth, proliferation, and survival. As a key component of the PI3K/Akt/mTOR axis, mTOR forms two distinct complexes: mTORC1 and mTORC2. This compound selectively inhibits mTORC1, leading to the dephosphorylation of its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately resulting in cell cycle arrest and apoptosis in susceptible cancer cell lines. These application notes provide detailed protocols for evaluating the cellular activity of this compound.

Mechanism of Action

This compound functions by directly binding to the ATP-catalytic site of mTOR within the mTORC1 complex. This competitive inhibition prevents the phosphorylation of key downstream substrates, thereby disrupting protein synthesis and other anabolic processes essential for tumor cell growth. The high selectivity for mTORC1 over mTORC2 minimizes off-target effects, offering a potentially favorable therapeutic window.

Caption: Signaling pathway of this compound targeting the mTORC1 complex.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol details the measurement of cell viability in response to this compound treatment using a colorimetric MTS assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, U-87 MG)

-

Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)

-

This compound compound (stock solution in DMSO)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Plate reader (490 nm absorbance)

Procedure:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 2X serial dilution of this compound in complete medium. Typical final concentrations range from 0.1 nM to 100 µM. Include a "vehicle control" (DMSO only) and a "no cells" blank control.

-

Remove the old medium from the plate and add 100 µL of the this compound dilutions to the respective wells.

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent directly to each well.

-

Incubate for 1-4 hours at 37°C, protected from light, until the color develops.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the "no cells" blank from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

-

-

Plot the % Viability against the log-transformed concentration of this compound and determine the IC₅₀ value using non-linear regression (log(inhibitor) vs. response).

-

Western Blot Analysis for Pathway Modulation

This protocol is for verifying the inhibitory effect of this compound on the mTORC1 pathway by measuring the phosphorylation of its downstream target, S6K.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

This compound compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-p-S6K (Thr389), anti-S6K, anti-β-Actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed 1 x 10⁶ cells per well in 6-well plates and incubate overnight.

-

Treat cells with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for 24 hours.

-

Wash cells with ice-cold PBS and lyse them with 150 µL of ice-cold RIPA buffer.

-

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize samples to equal protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescent imaging system. β-Actin is used as a loading control.

-

Caption: General experimental workflow for evaluating this compound activity.

Data Presentation

Table 1: In Vitro Cell Viability (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound across various human cancer cell lines after 72 hours of treatment.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| MCF-7 | Breast Adenocarcinoma | 15.4 |

| A549 | Lung Carcinoma | 89.2 |

| U-87 MG | Glioblastoma | 33.7 |

| PC-3 | Prostate Cancer | 125.6 |

| HCT116 | Colon Carcinoma | 22.1 |

Table 2: Western Blot Densitometry Analysis

This table shows the relative band intensity of phosphorylated S6K (p-S6K) normalized to total S6K in U-87 MG cells treated with this compound for 24 hours. Data are presented as a percentage of the vehicle control.

| This compound Conc. (nM) | Relative p-S6K Level (%) |

| 0 (Vehicle) | 100 |

| 10 | 68 |

| 100 | 14 |

| 1000 | <5 |

Application Notes and Protocols for the Preparation of CM-675 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM-675 is a novel small molecule inhibitor with potential applications in drug development and biomedical research. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions. Due to the limited publicly available information on the specific chemical properties of this compound, this document also serves as a general guide for establishing a protocol for a new or poorly characterized compound. The data presented in this document is hypothetical and should be replaced with experimentally determined values for the specific batch of this compound being used.

Compound Information and Properties

Prior to the preparation of a stock solution, it is essential to gather all available information on the compound's properties. For a novel compound like this compound, some of these properties may need to be determined empirically.

Table 1: Hypothetical Physicochemical Properties of this compound

| Property | Value | Source / Method |

| Molecular Weight | 450.5 g/mol | Hypothetical |

| Appearance | White to off-white solid | Visual Inspection |

| Purity | >98% | HPLC |

| Solubility (at 25°C) | ||

| DMSO | ≥ 100 mg/mL (≥ 222 mM) | Experimental Determination |

| Ethanol | ~10 mg/mL (~22 mM) | Experimental Determination |

| Water | <0.1 mg/mL (<0.22 mM) | Experimental Determination |

| Storage of Solid | -20°C, desiccated | Supplier Recommendation |

| Storage of Stock Solution | -20°C or -80°C | Recommended |

Experimental Protocols

Determination of Solubility

For a new compound, it is crucial to determine its solubility in various common laboratory solvents to select the most appropriate one for stock solution preparation.

Protocol for Solubility Testing:

-

Weigh out a small, known amount of this compound (e.g., 1-5 mg) into a clear glass vial.

-

Add a small, measured volume of the test solvent (e.g., 100 µL of DMSO).

-

Vortex the vial for 30-60 seconds.

-

Visually inspect for complete dissolution. If the compound dissolves completely, it is soluble at that concentration.

-

If the compound does not dissolve, incrementally add more solvent and vortex until it dissolves completely. Record the total volume of solvent used to calculate the approximate solubility.

-

If the compound remains insoluble after adding a significant volume of solvent, it can be considered poorly soluble or insoluble in that solvent.

-

Repeat this process for other solvents of interest (e.g., ethanol, PBS, water).

Preparation of a High-Concentration Stock Solution in DMSO

Based on the hypothetical solubility data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.

Protocol for a 10 mM Stock Solution:

-

Pre-weighing Preparation: Allow the vial containing the solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture onto the compound.

-

Calculation:

-

Target Concentration: 10 mM (which is 0.010 mol/L)

-

Molecular Weight of this compound: 450.5 g/mol (hypothetical)

-

To calculate the mass of this compound needed for a specific volume (e.g., 1 mL):

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 450.5 g/mol x 1000 mg/g = 4.505 mg

-

-

-

Weighing:

-

On a calibrated analytical balance, carefully weigh out 4.505 mg of this compound into a sterile microcentrifuge tube or glass vial.

-

-

Dissolution:

-

Add 1.0 mL of anhydrous, sterile-filtered DMSO to the vial containing the weighed this compound.

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid in dissolution if necessary.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protective tubes.

-

Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.

-

Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). Avoid repeated freeze-thaw cycles.

-

Preparation of Working Solutions

Working solutions are typically prepared by diluting the high-concentration stock solution in an appropriate cell culture medium or buffer immediately before use.

Protocol for a 10 µM Working Solution:

-

Calculation (for a final volume of 1 mL):

-

Use the formula: C1V1 = C2V2

-

C1 = Concentration of stock solution = 10 mM

-

V1 = Volume of stock solution to add = ?

-

C2 = Desired concentration of working solution = 10 µM

-

V2 = Final volume of working solution = 1 mL

-

-

First, ensure the units are consistent (e.g., convert mM to µM: 10 mM = 10,000 µM).

-

V1 = (C2 x V2) / C1 = (10 µM x 1 mL) / 10,000 µM = 0.001 mL or 1 µL

-

-

Dilution:

-

Aseptically add 999 µL of the desired sterile cell culture medium or buffer to a sterile microcentrifuge tube.

-

Add 1 µL of the 10 mM this compound stock solution to the tube.

-

Gently vortex or pipette up and down to mix thoroughly.

-

-

Use:

-

Use the freshly prepared working solution immediately for your experiment. Note that the final concentration of DMSO in this example is 0.1%. It is crucial to run a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

Diagrams

Caption: Workflow for this compound Stock Solution Preparation.

Safety Precautions

-

Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety and handling information.

-

Dispose of all chemical waste according to your institution's guidelines.

Application Notes and Protocols for the Study of CM-675: Phosphorylation of β-Catenin at Serine 675

Introduction

The phosphorylation of β-catenin at serine 675 (pSer-675-β-catenin), herein referred to as CM-675, is a key signaling event downstream of the cyclic AMP (cAMP) and Protein Kinase A (PKA) pathway.[1][2] Unlike the canonical Wnt signaling pathway that involves GSK3-dependent phosphorylation and subsequent degradation of β-catenin, PKA-mediated phosphorylation at Ser-675 has been shown to stabilize β-catenin, promoting its nuclear translocation and transcriptional activity.[1] This pathway is of particular interest in disease models such as Congenital Hepatic Fibrosis (CHF), where elevated cAMP levels lead to increased pSer-675-β-catenin, contributing to disease pathogenesis through enhanced cell motility.[1][2]

These application notes provide a framework for the development and validation of assays to quantify pSer-675-β-catenin and its downstream effects. The protocols outlined below describe methods for the detection of pSer-675-β-catenin by Western blot and the quantification of its transcriptional activity using a TCF-dependent reporter assay.

This compound Signaling Pathway

The signaling cascade leading to this compound activation and subsequent cellular responses involves the elevation of intracellular cAMP, which activates PKA. PKA then directly phosphorylates β-catenin at serine 675. For pSer-675-β-catenin to translocate to the nucleus and become transcriptionally active, the activation of the Rho-GTPase, Rac-1, is also required, which can also be stimulated by cAMP.[1][2] In the nucleus, pSer-675-β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes.

Caption: this compound (pSer-675-β-catenin) signaling pathway.

Quantitative Data Summary

The following tables provide representative data from experiments designed to measure the levels of pSer-675-β-catenin and its transcriptional activity.

Table 1: Western Blot Analysis of pSer-675-β-catenin Levels

| Cell Line/Condition | Treatment | Fold Change in pSer-675-β-catenin (Normalized to Total β-catenin) |

| Wild-Type (WT) | Vehicle | 1.0 |

| Wild-Type (WT) | Forskolin (10µM) | 2.5 |

| Pkhd1del4/del4 | Vehicle | 3.5 |

| Pkhd1del4/del4 | Forskolin (10µM) | 8.0 |

| Pkhd1del4/del4 | Forskolin + PKI (1µM) | 3.7 |

Table 2: TOP flash Reporter Assay for β-catenin Transcriptional Activity

| Cell Line/Condition | Treatment | Relative Luciferase Units (RLU) | Fold Change in Activity |

| Wild-Type (WT) | Vehicle | 1500 | 1.0 |

| Wild-Type (WT) | Forskolin (10µM) | 3200 | 2.1 |

| Pkhd1del4/del4 | Vehicle | 4500 | 3.0 |

| Pkhd1del4/del4 | Forskolin (10µM) | 9800 | 6.5 |

| Pkhd1del4/del4 | Forskolin + PKI (1µM) | 4700 | 3.1 |

Experimental Protocols

Protocol 1: Western Blot for Detection of pSer-675-β-catenin

Objective: To qualitatively and quantitatively assess the levels of phosphorylated β-catenin at serine 675 in cell lysates.

Materials:

-

Cells of interest (e.g., WT and Pkhd1del4/del4 cholangiocytes)

-

Cell culture reagents

-

Forskolin, PKI (PKA inhibitor)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-pSer-675-β-catenin, anti-total-β-catenin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat with vehicle, forskolin, or a combination of forskolin and PKI for the desired time.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells, collect lysate, and centrifuge to pellet debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-